Cycloheptanecarboxaldehyde, 1-chloro-
Description
Cycloheptanecarboxaldehyde, 1-chloro- is a seven-membered cyclic aldehyde with a chlorine substituent at the 1-position. The chlorine substituent likely increases molecular polarity and stability compared to the parent aldehyde.
Properties
CAS No. |
60464-11-1 |
|---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
1-chlorocycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C8H13ClO/c9-8(7-10)5-3-1-2-4-6-8/h7H,1-6H2 |
InChI Key |
NPYOONMKDCWGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptanecarboxaldehyde, 1-chloro
Comparison with Similar Compounds
Structural Analogues: Cyclopentane and Cyclohexane Derivatives
- 1-(Chloromethyl)cyclopentane-1-carbaldehyde (CAS: 1934762-82-9): This cyclopentane derivative features a chloromethyl group adjacent to the aldehyde. Its molecular formula (C₇H₁₁ClO) differs from the cycloheptane analogue by two hydrogen atoms, reflecting the smaller ring size.
Cyclohexane, 1-chloro-1-ethynyl- (EnvironmentalChemistry.com ):
This cyclohexane derivative includes an ethynyl group alongside chlorine. The six-membered ring offers intermediate strain between cyclopentane and cycloheptane, influencing steric interactions. The ethynyl group introduces sp-hybridized carbon, enhancing electrophilicity at the chlorine site compared to aldehyde-containing analogues .
Linear Chloroalkanes
- Nonane, 1-chloro- (CAS 2473-01-0): A linear chloroalkane with a vapor pressure of 137.13 kPa at 487.98 K . The absence of a cyclic structure reduces steric hindrance, leading to lower boiling points compared to cyclic analogues. For example, 1-chlorobutane has a polarizability of 4.022 (PBEPBE/STO-3G method), whereas cyclic systems like cycloheptanecarboxaldehyde derivatives likely exhibit higher polarizability due to delocalized electron effects .
Decane, 1-chloro- (GC-MS data):
Detected in phytochemical profiling, this compound has a molecular weight of 176 g/mol. Linear chloroalkanes are typically less reactive in ring-opening or cycloaddition reactions compared to cyclic chloroaldehydes, which can participate in strain-driven transformations .
Reactivity and Stability
- Chlorine Addition to Methylenecycloalkanes: Evidence suggests that chlorine addition to methylenecycloheptane (to form 1-chloro derivatives) may proceed differently than in smaller rings like methylenecyclopentane.
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